molecular formula C7H2Br2F4O B1450181 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene CAS No. 1806346-69-9

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene

Cat. No. B1450181
M. Wt: 337.89 g/mol
InChI Key: KZKXLGNHRNIASW-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H2Br2F4O and a molecular weight of approximately 337.89 g/mol . It is also known by several synonyms, including 1,3-dibromo-5-trifluoromethoxy benzene , 3,5-dibromotrifluoromethoxybenzene , and 3,5-dibromo-alpha,alpha,alpha-trifluoroanisole .


Synthesis Analysis

The synthetic preparation of 1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene involves bromination and fluorination reactions. While specific synthetic routes may vary, the general approach includes introducing bromine and fluorine substituents onto a benzene ring. Detailed synthetic methods can be found in relevant literature .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, a fluorine atom at position 3, and a trifluoromethoxy group (OCF3) at position 5. The arrangement of these substituents determines its chemical properties and reactivity .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 83°C to 85°C at 20 mmHg .
  • Flash Point : Above 113°C (235°F) .
  • Refractive Index : 1.508 .
  • Physical Form : Clear liquid .

Safety And Hazards

  • Hazard Statements : GHS H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
  • Precautionary Statements : Proper protective measures should be taken during handling, including avoiding skin and eye contact, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dibromo-3-fluoro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKXLGNHRNIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-fluoro-5-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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